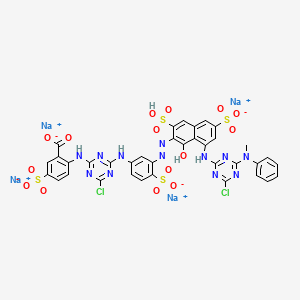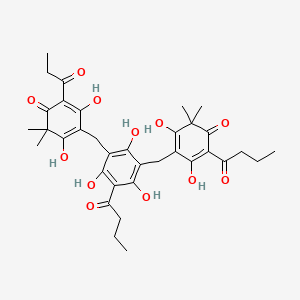
Uralstilbene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Uralstilbene is a prenylated dihydrostilbene compound isolated from the leaves of Glycyrrhiza uralensis, commonly known as licorice. This compound is part of the stilbene family, which are polyphenolic compounds known for their diverse biological activities. Stilbenes are produced by plants as a defense mechanism against stress conditions such as pathogen attacks, UV exposure, and physical damage .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of stilbenes, including uralstilbene, typically involves several classical methods:
Aldol-type condensation: This method involves the reaction of an aldehyde with a ketone in the presence of a base to form a β-hydroxy ketone, which can then be dehydrated to form a stilbene.
Siegrist method: This involves the reaction of benzyl halides with sodium in liquid ammonia.
Wittig-Horner reaction: This method uses phosphonium ylides to react with aldehydes or ketones to form alkenes.
Heck reaction: This palladium-catalyzed coupling reaction involves the reaction of aryl halides with alkenes.
Negishi-Stille reactions: These involve the coupling of organozinc or organotin compounds with aryl halides.
Industrial Production Methods: Industrial production of stilbenes often involves scalable processes such as the condensation of 3,5-dialkylbenzyl phosphonates with 4’-O-tetrahydropyranyl benzaldehyde, followed by deprotection to yield the desired stilbene .
Analyse Chemischer Reaktionen
Types of Reactions: Uralstilbene, like other stilbenes, undergoes various chemical reactions:
Oxidation: Stilbenes can be oxidized to form quinones or other oxidized derivatives.
Reduction: Reduction of stilbenes can lead to the formation of dihydrostilbenes.
Substitution: Electrophilic substitution reactions can occur on the aromatic rings of stilbenes.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogenation using palladium on carbon or lithium aluminum hydride.
Substitution: Friedel-Crafts alkylation or acylation using aluminum chloride as a catalyst
Major Products: The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of this compound, which can have different biological activities and properties.
Wissenschaftliche Forschungsanwendungen
Chemistry: Uralstilbene and its derivatives are used as intermediates in the synthesis of more complex organic molecules.
Biology: It has been studied for its potential antioxidant and anti-inflammatory properties.
Medicine: this compound shows promise in the treatment of various diseases due to its bioactive properties.
Industry: Stilbenes, including this compound, are used in the manufacture of dyes, optical brighteners, and other industrial materials
Wirkmechanismus
The mechanism of action of uralstilbene involves its interaction with various molecular targets and pathways:
Antioxidant Activity: this compound can scavenge free radicals through hydrogen-atom transfer (HAT) and single-electron transfer (SET) mechanisms.
Anti-inflammatory Activity: It modulates inflammatory pathways such as NF-κB, MAPK, and JAK/STAT, reducing the transcription of inflammatory factors
Vergleich Mit ähnlichen Verbindungen
Uralstilbene is unique among stilbenes due to its prenylated structure. Similar compounds include:
Resveratrol: Known for its antioxidant and cardioprotective properties.
Pterostilbene: A dimethylated derivative of resveratrol with enhanced bioavailability.
Piceatannol: An analog of resveratrol with potent anti-inflammatory properties
Eigenschaften
CAS-Nummer |
677709-69-2 |
|---|---|
Molekularformel |
C24H30O4 |
Molekulargewicht |
382.5 g/mol |
IUPAC-Name |
4-[2-[5-hydroxy-3-(3-methylbut-2-enoxy)-2-(3-methylbut-2-enyl)phenyl]ethyl]benzene-1,2-diol |
InChI |
InChI=1S/C24H30O4/c1-16(2)5-9-21-19(8-6-18-7-10-22(26)23(27)13-18)14-20(25)15-24(21)28-12-11-17(3)4/h5,7,10-11,13-15,25-27H,6,8-9,12H2,1-4H3 |
InChI-Schlüssel |
BNTYXDBRBRYHOP-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=CCC1=C(C=C(C=C1OCC=C(C)C)O)CCC2=CC(=C(C=C2)O)O)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


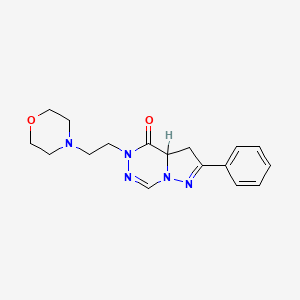



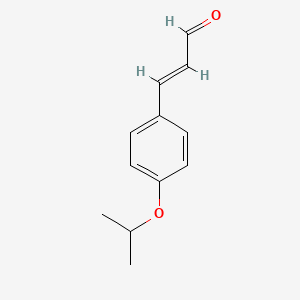
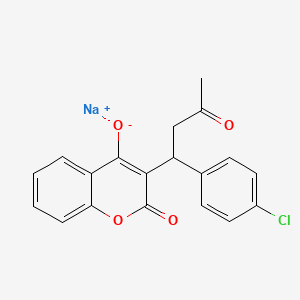

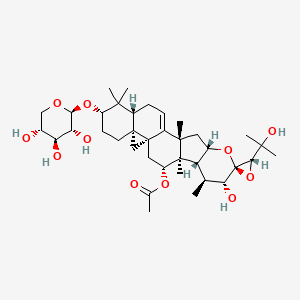
![[6-[6-[(3-acetyl-3,5,12-trihydroxy-10-methoxy-6,11-dioxo-2,4-dihydro-1H-tetracen-1-yl)oxy]-4-(dimethylamino)-2-methyloxan-3-yl]oxy-2-methyl-3-(6-methyl-5-oxooxan-2-yl)oxyoxan-4-yl] acetate](/img/structure/B12776690.png)


